PMX53 - 219639-75-5

PMX53

Catalog Number: EVT-279142
CAS Number: 219639-75-5
Molecular Formula: C47H65N11O7
Molecular Weight: 896.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PMX53, also known as AcF-[OP(D-Cha)WR], PMX53, is a cyclic hexapeptide that acts as a potent non-competitive inhibitor of the complement C5a receptor 1 (C5aR1). [] [] It has been widely utilized in research to investigate the role of C5aR1 in various animal models, particularly in inflammatory and autoimmune diseases. []

Synthesis Analysis

While specific details regarding the synthesis of PMX53 are not provided in the papers reviewed, analog development studies focusing on metabolic stability have been conducted. These studies suggest that the acetyl moiety of PMX53's analog, AcF-[OP(d-Cha)WR], was responsible for its metabolic instability in intestinal mucosal washings, leading to the development of a more stable analog, hydrocinnamate (HC)-[OP(d-Cha)WR], which exhibited resistance to intestinal metabolism. []

Mechanism of Action

PMX53 functions as a non-competitive inhibitor of C5aR1, effectively blocking the binding of C5a to its receptor. [] By preventing the interaction between C5a and C5aR1, PMX53 disrupts downstream inflammatory cascades initiated by C5a. [] This mechanism has been shown to be effective in attenuating various inflammatory responses in multiple disease models. [] [] [] [] [] [] [] [] [] [] []

Applications
  • Inflammatory Bowel Disease (IBD): Studies in a rat model of IBD demonstrated that a metabolically stable PMX53 analog, HC-[OP(d-Cha)WR], effectively reduced disease severity at significantly lower doses compared to the less stable AcF-[OP(d-Cha)WR]. This suggests that resistance to intestinal metabolism can enhance the local concentration and efficacy of PMX53 in the colon. []

  • Atherosclerosis: Research using the ApoE knockout (ApoE-/-) mouse model of atherosclerosis demonstrated that PMX53 treatment significantly reduced atherosclerotic lesion size and lipid content. This indicates a proatherogenic role for C5a and highlights PMX53's potential as an anti-atherosclerotic agent. []

  • Periodontitis: In a miniature swine model of periodontitis, gelatin nanoparticles loaded with PMX53 successfully prevented alveolar bone resorption, suggesting a promising therapeutic approach for periodontal disease. []

  • Neurological Diseases: In a rat model of epileptic encephalopathy, PMX53 effectively restored the normal transcriptome of neurotransmission, indicating potential for treating both epilepsy and autism spectrum disorders. [] Further research showed that PMX53 reduced infarct volumes and improved neurological scores in a murine model of stroke, highlighting its protective effect against neuronal damage. []

  • Cancer: Studies in a mouse model of pancreatic neuroendocrine tumors (PanNETs) revealed that PMX53 significantly reduced liver metastasis, suggesting its potential in treating metastatic cancers. [] In ovarian cancer models, PMX53 exhibited synergistic effects with immune checkpoint blockade therapy, further supporting its use in cancer treatment strategies. []

  • Urinary Tract Infections: In a mouse model of ascending urinary tract infection, PMX53 significantly attenuated renal tissue injury and inflammation, suggesting its potential for preventing and treating urinary tract infections. []

  • Cardiovascular Diseases: Studies in rats demonstrated that PMX53 prevents cardiac remodeling in hypertension models, [] [] indicating its potential for mitigating cardiovascular complications.

  • Wound Healing: Research in a rat model of stress fractures demonstrated that both selective and non-selective cyclooxygenase inhibitors (NSAIDs) delayed fracture healing, while PMX53 did not show any adverse effects, suggesting a safer alternative for managing pain associated with stress fractures. [] []

AcF-[OP(d-Cha)WR]

  • Compound Description: AcF-[OP(d-Cha)WR] is a cyclic hexapeptide and a potent, selective, and orally active C5a receptor antagonist. It has shown efficacy in preclinical models of inflammatory bowel disease but has limitations due to intestinal lumenal metabolism [].

hydrocinnamate (HC)-[OP(d-Cha)WR]

  • Compound Description: HC-[OP(d-Cha)WR] is a cyclic hexapeptide and a potent, selective C5a receptor antagonist designed to resist intestinal metabolism. It has demonstrated superior potency compared to AcF-[OP(d-Cha)WR] in a rat model of inflammatory bowel disease, suggesting potential for clinical development [].

PMX205

  • Compound Description: PMX205 is a cyclic hexapeptide and a potent, non-competitive inhibitor of the complement C5a receptor 1 (C5aR1). It exhibits high oral bioavailability and CNS penetration, making it a promising candidate for treating neurological diseases [].

JPE-1375

  • Compound Description: JPE-1375 is a peptide-based C5aR1 antagonist that inhibits C5aR1-mediated neutrophilia and cytokine production [].

W54011

  • Compound Description: W54011 is a C5aR1 antagonist that has shown significant efficacy in reducing bacterial load in the bladder and kidney tissue in a mouse model of ascending urinary tract infection. It also exhibits anti-inflammatory properties and inhibits bacterial adhesion to renal tubular epithelial cells [].

Properties

CAS Number

219639-75-5

Product Name

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

IUPAC Name

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

Molecular Formula

C47H65N11O7

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1

InChI Key

YOKBGCTZYPOSQM-HPSWDUTRSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Solubility

Soluble in DMSO

Synonyms

PMX 53; PMX 53; PMX53; Ac-Phe-cyclo(Orn-Pro-D-Cha-Trp-Arg); AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg. AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg)

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.